Terminal Alkene vs. Saturated Chain: Functional-Group Reactivity Comparison
2-Hex-5-enoxypropanoic acid possesses a terminal C=C bond that enables a suite of synthetically valuable transformations unavailable to its saturated counterpart, 2-(hexyloxy)propanoic acid (CAS 153486-42-1, C9H18O3). The unsaturated compound can undergo olefin cross-metathesis, hydroboration–oxidation, epoxidation, and radical thiol–ene coupling, whereas the saturated analog is limited to esterification, amidation, and ether-cleavage reactions . This functional-group distinction is binary: the terminal alkene is either present or absent. In the context of the HCV protease inhibitor patent WO 2010/033466 A1, the unsaturated side chain is explicitly incorporated into macrocyclic scaffolds where the alkene is presumed to participate in ring-closing metathesis or serve as a latent handle for further elaboration [1]. Procurement of the saturated analog would render such synthetic sequences inoperative.
| Evidence Dimension | Presence of terminal C=C bond for downstream functionalization |
|---|---|
| Target Compound Data | Terminal alkene present (hex-5-enyl chain, C9H16O3, MW 172.22) |
| Comparator Or Baseline | 2-(Hexyloxy)propanoic acid: saturated C6 chain, C9H18O3, MW 174.24, no alkene |
| Quantified Difference | Binary (present vs. absent); enables ≥4 additional reaction classes (metathesis, hydroboration, epoxidation, thiol–ene) that are inaccessible to the saturated analog |
| Conditions | Structural comparison based on molecular formula and functional group inventory; synthetic applicability inferred from established alkene reactivity |
Why This Matters
For procurement decisions, the alkene defines the compound's synthetic utility; selecting the saturated analog forfeits all olefin-based transformations central to the documented patent route.
- [1] Phenomix Corporation; Betancort, J. M.; Hepperle, M. E.; Campbell, D. A.; Winn, D. T. Macrocyclic Inhibitors of Hepatitis C Protease. WO Patent 2010/033466 A1, 2010. View Source
